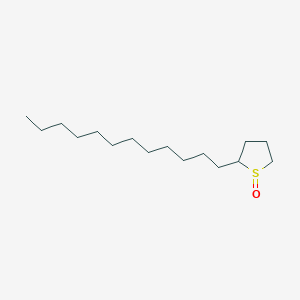
Thiophene, 2-dodecyltetrahydro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-dodecyltetrahydro-, 1-oxide is a heterocyclic compound with the molecular formula C16H32OS. It consists of a thiophene ring that is fully saturated and substituted with a dodecyl group and an oxygen atom at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-dodecyltetrahydro-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, thiophene can be oxidized using oxidizing agents such as trifluoroperacetic acid to yield thiophene oxides . Another method involves the cyclization of alkynols with elemental sulfur or sulfur-containing reagents, which can produce substituted thiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene, 2-dodecyltetrahydro-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can occur at the sulfur atom, leading to the formation of thiophene S-oxides and thiophene S,S-dioxides . Reduction reactions can convert thiophene oxides back to their parent thiophenes .
Common Reagents and Conditions: Common reagents used in the oxidation of thiophene derivatives include trifluoroperacetic acid and other strong oxidizing agents . Reduction reactions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions .
Major Products Formed: The major products formed from the oxidation of this compound include thiophene S-oxides and thiophene S,S-dioxides . Reduction reactions typically yield the parent thiophene derivatives . Substitution reactions can produce a wide range of substituted thiophenes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Thiophene, 2-dodecyltetrahydro-, 1-oxide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, thiophene derivatives are studied for their potential therapeutic properties, including antimicrobial and anticancer activities . In industry, thiophene oxides are used in the production of advanced materials and as catalysts in various chemical processes .
Mécanisme D'action
The mechanism of action of thiophene, 2-dodecyltetrahydro-, 1-oxide involves its interaction with molecular targets and pathways in biological systems. Thiophene oxides can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . These redox reactions can affect various cellular processes and pathways, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to thiophene, 2-dodecyltetrahydro-, 1-oxide include thiophene S-oxides, thiophene S,S-dioxides, and other thiophene derivatives . These compounds share a common thiophene ring structure but differ in their degree of oxidation and substitution patterns.
Uniqueness: this compound is unique due to its specific substitution with a dodecyl group and an oxygen atom at the 1-position. This unique structure imparts distinct chemical properties and reactivity compared to other thiophene derivatives . The presence of the dodecyl group also enhances the compound’s lipophilicity, which can influence its biological activity and applications .
Propriétés
Numéro CAS |
129623-68-3 |
|---|---|
Formule moléculaire |
C16H32OS |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
2-dodecylthiolane 1-oxide |
InChI |
InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-18(16)17/h16H,2-15H2,1H3 |
Clé InChI |
SLEDGXQPHWNJQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1CCCS1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


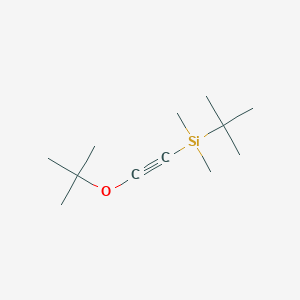
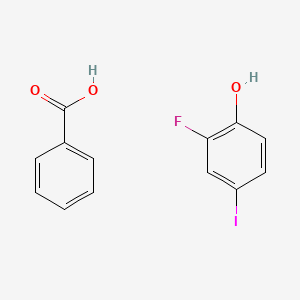
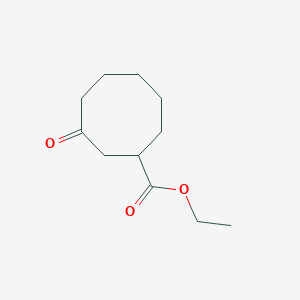
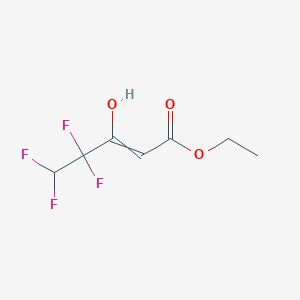
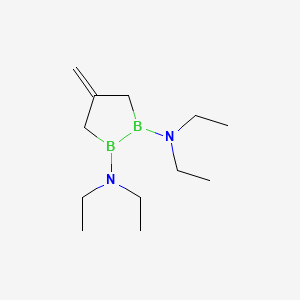
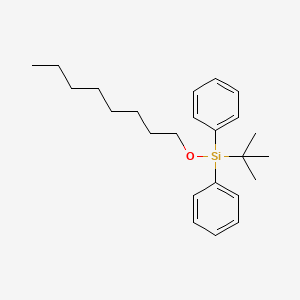
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
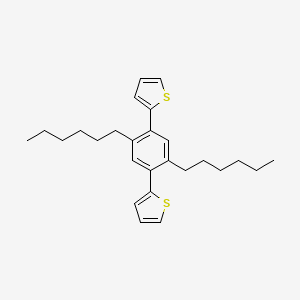
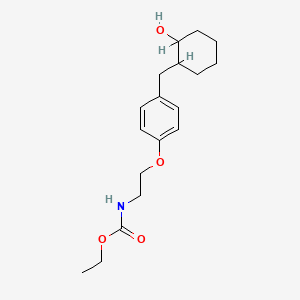
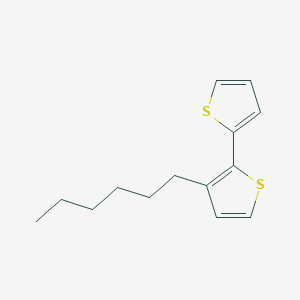
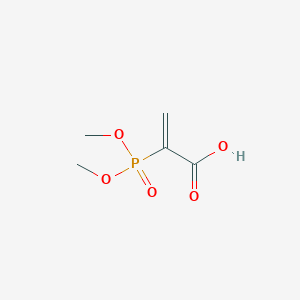
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
